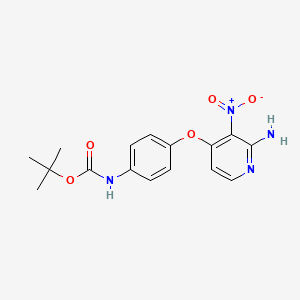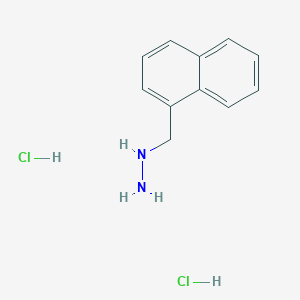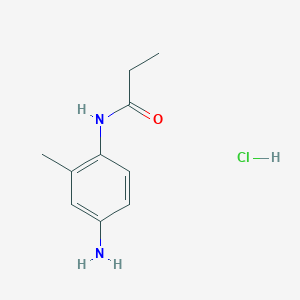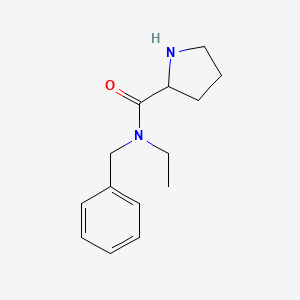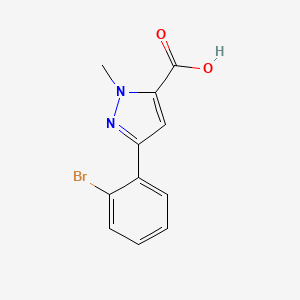
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are used as building blocks in organic synthesis and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. Additionally, boronic acids and their derivatives are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling .Chemical Reactions Analysis
Pyrazole derivatives and boronic acids are known to participate in various chemical reactions. For example, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . Pyrazoles can also undergo various transformations, including oxidation, reduction, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl group could potentially increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Biology
In chemical biology, 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be utilized for the study of reversible click reactions . These reactions are pivotal for understanding biological processes at the molecular level. The compound’s reactivity with various nucleophiles can be exploited to design biomolecular probes or to modify peptides and proteins for targeted drug delivery .
Supramolecular Chemistry
This compound’s structural features make it suitable for creating supramolecular assemblies . Its ability to engage in non-covalent interactions can lead to the development of new materials with specific properties, such as enhanced conductivity or selective ion transport .
Medicinal Chemistry
In medicinal chemistry, the boronic acid moiety of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be used to develop new pharmaceuticals. Its potential to form stable complexes with various biomolecules could lead to the creation of novel inhibitors for enzymes or receptors involved in disease pathways .
Biomedical Devices
The compound can be incorporated into the surface chemistry of biomedical devices. Its chemical properties allow for the creation of antifouling surfaces or biosensors that can detect biological markers with high specificity and sensitivity .
Material Chemistry
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid: can contribute to material chemistry by providing a precursor for the synthesis of borinic acid derivatives . These derivatives have applications in creating polymers or optoelectronic materials due to their unique electronic properties .
Catalysis
The compound’s boronic acid group can act as a catalyst in organic synthesis. It can facilitate cross-coupling reactions , which are fundamental in constructing complex organic molecules. This is particularly useful in the synthesis of natural products or active pharmaceutical ingredients .
Zukünftige Richtungen
Pyrazole derivatives and boronic acids are areas of active research, with potential applications in medicinal chemistry, materials science, and other fields . Future research may focus on developing new synthetic methods, exploring the properties of these compounds, and investigating their potential applications.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKXDUXFAKRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





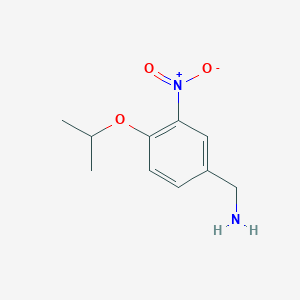
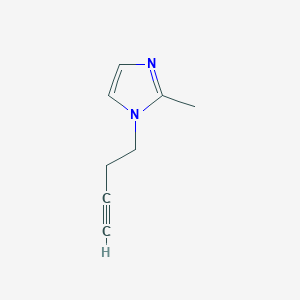
![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1462188.png)

